molecular formula C8H16ClN B1446046 Spiro[3.3]heptan-2-ylmethanamine hydrochloride CAS No. 1803566-88-2

Spiro[3.3]heptan-2-ylmethanamine hydrochloride

Cat. No.: B1446046
CAS No.: 1803566-88-2
M. Wt: 161.67 g/mol
InChI Key: SSMUROVXDODTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture of Spirocyclic Core Systems

Spiro[3.3]heptan-2-ylmethanamine hydrochloride features a bicyclic framework where two cyclopropane rings share a single central carbon atom (spiro carbon), forming a rigid three-dimensional structure. The compound’s molecular formula (C₈H₁₆ClN) reflects its spiro[3.3]heptane core, with a methanamine group (-CH₂NH₂) attached to the spiro carbon and protonated as a hydrochloride salt. The spiro[3.3]heptane system adopts a chair-like conformation, with bond angles deviating from idealized tetrahedral geometry due to ring strain. Key structural parameters include:

Parameter Value (Å or °) Source
C(spiro)-C bond length 1.54–1.56 Å X-ray data
Dihedral angles (ϕ₁, ϕ₂) 22.8–29.7° Computational
Ring puckering (θ) 129–130° Crystallography

This architecture creates non-coplanar exit vectors, enabling unique interactions with biological targets. The spirocyclic core’s rigidity reduces conformational entropy, enhancing binding selectivity in medicinal applications.

Stereochemical Considerations in Bicyclic Amine Configuration

The spiro[3.3]heptane scaffold exhibits axial chirality due to the fixed spatial arrangement of its rings. Unlike planar aromatic systems, the non-collinear exit vectors (ϕ₁ = 22.8–29.7°, ϕ₂ = 22.8–29.7°) introduce stereochemical complexity. The methanamine group’s orientation relative to the spiro carbon further influences stereoelectronic properties:

  • Chiral Centers : The spiro carbon and amine-bearing carbon create two stereogenic centers, yielding four possible stereoisomers.
  • Conformational Locking : Ring strain restricts rotation around the C-N bond, stabilizing specific amine conformations.

Comparative studies show that trans-configured derivatives exhibit higher binding affinity to biological targets (e.g., σ₁ receptors) than cis analogs, highlighting the role of stereochemistry in molecular recognition.

X-ray Crystallographic Characterization of Spiro[3.3]heptane Derivatives

X-ray diffraction studies of spiro[3.3]heptane derivatives reveal key structural insights:

Compound Space Group Key Findings Source
Spiro[3.3]heptane-2-carboxylic acid P1 Dihedral angles = 12.9°, 21.2°; puckered rings
BCY20862 (spiro-drug analog) C2 Chair conformation; H-bonding with Glu402
Spiro[3.3]heptane-1-carboxylate P21/c Non-planar θ = 129°; ϕ₁/ϕ₂ = 23–30°

These studies confirm the spiro core’s rigidity and its ability to mimic meta-/para-substituted benzene rings in drug scaffolds. Hydrogen bonding between the protonated amine and chloride ion stabilizes the hydrochloride salt’s crystal lattice.

Comparative Analysis with Related Spirocyclic Scaffolds

The spiro[3.3]heptane system exhibits distinct advantages over other spirocyclic frameworks:

Scaffold Key Features Limitations
Spiro[3.3]heptane - Non-coplanar exit vectors (ϕ ≈ 23–30°) Synthetic complexity
Spiro[2.4]heptane - Smaller ring strain (θ ≈ 94–104°) Reduced metabolic stability
Bicyclo[1.1.1]pentane - Collinear exit vectors Limited 3D diversity

The spiro[3.3]heptane core’s longer substituent distance (d = 6.87–6.89 Å vs. 5.66–5.71 Å in benzene) enhances steric complementarity with protein pockets. Its rigidity also improves pharmacokinetic properties compared to flexible linear amines. These attributes make it a privileged scaffold in drug discovery, particularly for targeting enzymes and receptors.

Properties

IUPAC Name

spiro[3.3]heptan-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-6-7-4-8(5-7)2-1-3-8;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMUROVXDODTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Precursors

  • Spiro[3.3]heptan-2-one derivatives serve as primary precursors.
  • A common synthetic intermediate is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, which facilitates the construction of difluorospiro[3.3]heptane scaffolds.

General Synthetic Route

The preparation of this compound involves the following key steps:

  • Synthesis of Spiro[3.3]heptan-2-one : This is achieved through cyclization reactions involving substituted cyclobutane derivatives. The process ensures the formation of the rigid spirocyclic ketone framework.

  • Conversion to Amine : The ketone group at the 2-position is reduced and subsequently converted to an amine. This can be done via:

    • Reduction of amides derived from the corresponding carboxylic acid intermediates using lithium aluminum hydride (LiAlH4).
    • Direct reductive amination or other amination strategies to introduce the methanamine group.
  • Formation of Hydrochloride Salt : The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, improving stability and handling properties.

Detailed Synthetic Procedure (Based on Multigram Synthesis of Difluorospiro[3.3]heptane Analogues)

Step Reaction Reagents/Conditions Yield (%) Notes
1 Deoxofluorination of cyclobutanone derivative Morph-DAST, CH2Cl2, 0 °C to RT, 48 h 65 Converts 3-oxocyclobutane-1,1-dicarboxylate to difluoro derivative
2 Reduction of diester to dialcohol LiAlH4, THF, 0 °C to RT 94 Prepares dialcohol intermediate
3 Appel reaction to dibromide CBr4, PPh3, CH2Cl2 64 Formation of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane
4 Double alkylation with active methylene compounds NaH or K2CO3, appropriate solvents 68-88 Forms various functionalized spiro intermediates
5 Hydrolysis and decarboxylation NaOH, EtOH, pyridine, heat 87 Produces carboxylic acid intermediates
6 Conversion to amide Oxalyl chloride, NH3, CH2Cl2, THF, 0 °C 95 Amide intermediate formation
7 Reduction to primary amine LiAlH4, THF 79 Yields Spiro[3.3]heptan-2-ylmethanamine
8 Formation of hydrochloride salt 2 M ethanolic HCl Quantitative Stabilizes the amine as hydrochloride salt

Note: The yields and conditions are based on the preparation of difluorospiro[3.3]heptane analogues but are representative of the synthetic approach to this compound.

Research Findings and Scalability

  • The synthetic route is convergent and scalable, allowing preparation on multigram to kilogram scale.
  • The use of double alkylation of active methylene compounds with dibromide intermediates is a key innovation enabling diverse substitution patterns and functional group tolerance.
  • The final amine hydrochloride salt is obtained in good yield (up to 79% for amine formation and quantitative for salt formation), with high purity suitable for further pharmaceutical development.
  • The methodology avoids lengthy reaction sequences and harsh conditions, making it practical for industrial applications.

Comparative Analysis of Preparation Methods

Method Aspect Traditional Linear Synthesis Convergent Double Alkylation Strategy
Number of Steps 7-10 steps 6-8 steps
Scalability Limited, poor scalability Multigram to kilogram scale feasible
Yield Efficiency Moderate High yields at each step
Functional Group Diversity Limited High, allows various substitutions
Complexity Higher due to multiple sequential steps Lower due to convergent approach
Industrial Applicability Moderate High

Chemical Reactions Analysis

Types of Reactions

Spiro[3.3]heptan-2-ylmethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

The synthesis of spiro[3.3]heptan-2-ylmethanamine hydrochloride typically involves:

  • Formation of the Spirocyclic Core : This can be achieved through the cyclization of precursors such as dihalides or diols under basic conditions.
  • Introduction of the Amine Group : Nucleophilic substitution reactions using ammonia or primary amines are common methods for incorporating the amine functionality.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Ligand Development : It serves as a scaffold in drug design, particularly in creating ligands for biological targets such as enzymes and receptors. The rigid spirocyclic structure enhances binding affinity and selectivity .

Research indicates that spiro[3.3]heptan derivatives exhibit significant biological activities:

  • Antimicrobial Properties : Compounds derived from spiro[3.3]heptane have shown inhibition against Helicobacter pylori glutamate racemase, suggesting potential applications in treating bacterial infections .
  • Anticancer Activity : Structural modifications of spiro[3.3]heptanes have led to enhanced binding affinities to cancer-related targets, indicating their promise in cancer therapy .

Organic Synthesis

This compound is utilized as a building block for synthesizing more complex organic molecules:

  • It allows the creation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Materials Science

The compound is explored for developing new materials with unique structural properties due to its spirocyclic nature, which may impart desirable mechanical and thermal characteristics .

Case Studies

Study FocusFindingsImplications
Synthesis of Spiro[3.3]heptane DerivativesA library of derivatives was synthesized, some showing notable inhibition against cancer cell proliferation .Highlights potential for drug development targeting cancer.
Fluorinated AnaloguesResearch on fluorinated versions revealed enhanced stability and selectivity in biological assays .Suggests fluorinated derivatives could serve as lead compounds in drug discovery.

Mechanism of Action

The mechanism of action of spiro[3.3]heptan-2-ylmethanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Likely C₈H₁₄ClN (exact formula varies based on substituents; see ).
  • Molecular Weight : ~163.66 g/mol (estimated).
  • Applications : Used as a building block in pharmaceutical synthesis, particularly for central nervous system (CNS) targets due to its compact, lipophilic structure .

Comparison with Structurally Similar Compounds

Spiro[3.3]heptan-2-amine Hydrochloride (CAS 1284247-23-9)

  • Structure : Lacks the methanamine side chain; the amine group is directly attached to the spiro carbon.
  • Molecular Weight : ~163.66 g/mol (similar to the target compound).
  • Key Difference : Reduced steric bulk may improve membrane permeability but decrease target specificity compared to methanamine derivatives .

6,6-Difluorospiro[3.3]heptan-2-amine Hydrochloride

  • Structure : Two fluorine atoms at the 6-position of the spiro core.
  • Molecular Weight : ~199.63 g/mol (higher due to fluorine substitution).

[2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine Hydrochloride

  • Structure : Fluoromethyl (-CH₂F) substituent on the spiro carbon.
  • Molecular Weight : ~195.66 g/mol.
  • Key Difference : Increased lipophilicity from the fluoromethyl group may enhance blood-brain barrier penetration but could introduce toxicity risks .

2-Thiaspiro[3.3]heptan-6-amine Hydrochloride (CAS 1639838-89-3)

  • Structure : One carbon in the spiro core replaced by sulfur.
  • Molecular Formula : C₆H₁₂ClNS.
  • Molecular Weight : 165.68 g/mol.

{Spiro[2.4]heptan-4-yl}methanamine Hydrochloride (CAS 2044713-87-1)

  • Structure : Spiro[2.4]heptane core (one 2-membered and one 4-membered ring).
  • Molecular Formula : C₈H₁₆ClN.
  • Molecular Weight : 161.67 g/mol.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Advantages
Spiro[3.3]heptan-2-ylmethanamine HCl C₈H₁₄ClN ~163.66 -CH₂NH₂ Balanced lipophilicity and rigidity
Spiro[3.3]heptan-2-amine HCl C₇H₁₂ClN ~163.66 -NH₂ Improved permeability
6,6-Difluorospiro[3.3]heptan-2-amine HCl C₇H₁₀ClF₂N ~199.63 -F, -F Enhanced metabolic stability
[2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine HCl C₈H₁₄ClFN ~195.66 -CH₂F, -CH₂NH₂ Increased lipophilicity
2-Thiaspiro[3.3]heptan-6-amine HCl C₆H₁₂ClNS 165.68 Sulfur atom Polar interactions, enzymatic modulation
{Spiro[2.4]heptan-4-yl}methanamine HCl C₈H₁₆ClN 161.67 Smaller spiro system Higher reactivity

Biological Activity

Spiro[3.3]heptan-2-ylmethanamine hydrochloride is a compound characterized by its unique spirocyclic structure, which offers potential advantages in medicinal chemistry. This article explores its biological activity, synthesis, and applications, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H15NC_8H_{15}N, indicating the presence of carbon, hydrogen, nitrogen, and chlorine atoms. The spiro structure allows for distinct three-dimensional conformations, which can mimic the properties of benzene rings in various bioactive molecules, enhancing its relevance in drug design .

Property Details
Molecular FormulaC8H15NC_8H_{15}N
SMILESC1CC2(C1)CC(C2)CN
InChIInChI=1S/C8H15N/c9-6-7-4-8(5-7)2-1-3-8/h7H,1-6,9H2
Mechanism of ActionInteraction with specific enzymes/receptors

Biological Activity

Research indicates that compounds with a spiro[3.3]heptane core exhibit significant biological activity, including antimicrobial and anticancer properties. These compounds can act as bioisosteres for benzene rings, retaining bioactivity while potentially improving physicochemical properties .

Antimicrobial Activity

In one study, spirocyclic compounds were synthesized and tested against Helicobacter pylori glutamate racemase, showing promising inhibitory activity . This suggests potential applications in treating bacterial infections.

Anticancer Properties

Another investigation highlighted the structural modifications of spiro[3.3]heptanes leading to enhanced biological profiles in cancer models. The unique conformation may improve binding affinity to cancer-related targets .

Case Studies

  • Synthesis and Testing of Spiro[3.3]heptane Derivatives : A library of 2,6-functionalized spiro[3.3]heptane derivatives was synthesized to evaluate their biological activities. Some derivatives demonstrated notable inhibition against specific enzymes associated with cancer cell proliferation .
  • Fluorinated Analogues : Research on fluorinated spiro[3.3]heptane derivatives revealed enhanced stability and selectivity in biological assays, suggesting their potential as lead compounds in drug development .

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. The amine group can act as a nucleophile in biochemical reactions, while the spirocyclic structure contributes to the compound’s stability and bioavailability .

Q & A

Q. What are the established synthetic routes for Spiro[3.3]heptan-2-ylmethanamine hydrochloride, and how do reaction conditions influence yield and purity?

Spiro[3.3]heptane derivatives are typically synthesized via cyclization or alkylation reactions. Key steps include:

  • Cyclization : Formation of the spiro core using bicyclic intermediates, often under acidic or basic conditions.
  • Amine Functionalization : Introduction of the methanamine group via reductive amination or nucleophilic substitution.
  • Hydrochloride Salt Formation : Treatment with HCl in polar solvents (e.g., ethanol) to precipitate the hydrochloride salt.
    Reaction conditions (temperature, solvent, catalyst) critically impact purity. For example, excessive HCl may lead to over-protonation, requiring careful pH control .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify spirocyclic rigidity and amine proton environments.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C8_8H14_{14}ClN for the base structure).
  • X-ray Crystallography : Resolves spiro geometry and hydrogen-bonding patterns in the hydrochloride salt .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, humidity)?

Stability studies for similar spirocyclic amines suggest:

  • Temperature Sensitivity : Degradation above 25°C via amine oxidation or ring-opening.
  • Moisture Sensitivity : Hydrolysis of the hydrochloride salt in high humidity, necessitating desiccated storage.
    Long-term stability requires inert atmospheres (argon) and low-temperature (-20°C) storage .

Q. What solvent systems are optimal for solubilizing this compound in biological assays?

  • Polar Solvents : Water, methanol, or DMSO (≤10% v/v) are preferred due to the compound’s ionic nature.
  • Log P Considerations : Experimental log P values (predicted ~1.2) indicate moderate hydrophilicity, enabling compatibility with aqueous buffers .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Chiral resolution methods include:

  • Diastereomeric Salt Formation : Use of camphorsulfonic acid to separate enantiomers via crystallization .
  • Chiral Chromatography : HPLC with chiral stationary phases (e.g., amylose-based columns) for analytical or preparative-scale separation.
    Optimization requires balancing retention time, resolution, and solvent compatibility .

Q. What mechanistic insights explain the compound’s pharmacological activity in ferroptosis inhibition?

Spirocyclic amines like Liproxstatin-1 (structurally related) inhibit ferroptosis by:

  • Radical Trapping : Stabilizing lipid radicals via electron donation from the amine group.
  • GPX4 Mimicry : Enhancing glutathione peroxidase activity to reduce lipid peroxidation.
    In vitro IC50_{50} values (e.g., 22 nM for Liproxstatin-1) correlate with spirocyclic rigidity and electron-rich substituents .

Q. How do structural modifications (e.g., fluorination, hydroxylation) alter the compound’s reactivity and bioactivity?

  • Fluorination : Substituents like -CF3_3 enhance metabolic stability and lipophilicity (e.g., 6,6-Difluoro derivatives in ).
  • Hydroxylation : Introduces hydrogen-bonding sites, improving solubility but potentially reducing blood-brain barrier penetration.
    Structure-activity relationship (SAR) studies require iterative synthesis and in vitro screening .

Q. What analytical methods resolve contradictions in reported pharmacokinetic data for spirocyclic amines?

  • Hyphenated Techniques : LC-MS/MS quantifies plasma concentrations while distinguishing metabolites.
  • Microsomal Stability Assays : Identify cytochrome P450-mediated degradation pathways.
    Discrepancies often arise from differences in animal models or assay conditions (e.g., pH, protein binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[3.3]heptan-2-ylmethanamine hydrochloride
Reactant of Route 2
Spiro[3.3]heptan-2-ylmethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.